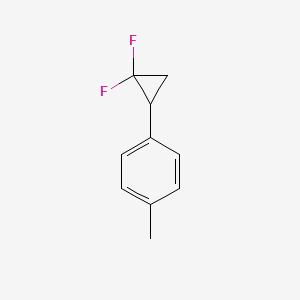

1-(2,2-Difluorocyclopropyl)-4-methylbenzene

Description

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYGRUJYOJHIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649108 | |

| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-44-5 | |

| Record name | 1-(2,2-Difluorocyclopropyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method is the reaction of 4-methylstyrene with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents .

Chemical Reactions Analysis

Pd-Catalyzed Coupling with Primary Anilines

This compound serves as a key substrate in palladium-catalyzed reactions to synthesize mono- and di-2-fluoroallylic amines .

Product Selectivity Based on Substrate Ratios

| a1 : b1 Ratio | Main Product | Yield | Selectivity (m : d) |

|---|---|---|---|

| 1 : 1 | c1 (mono) | 29% | 7 : 1 |

| 1 : 3 | c1 (mono) | 89% | 20 : 1 |

| 3 : 1 | d1 (di) | 90% | 20 : 1 |

Key Observations :

-

Higher XPhos ligand loading (12.5 mol%) is critical for reactivity .

-

Reaction kinetics show first-order dependence on a1 and zeroth-order dependence on b1 , suggesting rate-limiting C–C bond activation or β-fluorine elimination .

Electrophilic Aromatic Substitution

The methyl group directs incoming electrophiles to the ortho/para positions, while the difluorocyclopropyl group exerts steric and electronic effects .

Example Reaction: Sulfonation

Conditions :

-

Sulfonating agent: H₂SO₄

-

Temperature: Varies (thermodynamic vs kinetic control)

Product Distribution :

| Temperature | Ortho | Meta | Para |

|---|---|---|---|

| Low (≤25°C) | 60–70% | 5–10% | 20–30% |

| High (≥100°C) | 10–20% | <5% | 75–85% |

Mechanistic Insight :

-

Reversibility of sulfonation favors para-substitution at higher temperatures due to reduced steric hindrance .

-

Fluorine atoms destabilize transition states at meta positions through inductive effects.

Mechanistic Pathway for Pd-Catalyzed Coupling

The reaction proceeds via four steps :

-

C–C Activation : Pd(0) inserts into the strained cyclopropane C–C bond.

-

β-F Elimination : Forms a π-allylpalladium intermediate.

-

Nucleophilic Attack : Aniline attacks the π-allyl complex.

-

Reductive Elimination : Regenerates Pd(0) and releases the product.

Supporting Evidence :

-

Kinetic studies confirm first-order dependence on a1 (rate-limiting cyclopropane activation) .

-

Isolated intermediates (e.g., π-allylpalladium species) align with proposed steps .

Functional Group Compatibility

The reaction tolerates diverse substituents on anilines, including:

-

Halogens (Cl, Br)

-

Electron-donating groups (OMe, NH₂)

-

Electron-withdrawing groups (NO₂, CF₃)

Limitations :

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The compound can undergo nucleophilic attack at the cyclopropyl ring, leading to ring-opening reactions that form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

- 1-(2,2-Difluorocyclopropyl)-4-chlorobenzene

- 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene

- 1-(2,2-Difluorocyclopropyl)-4-methoxybenzene

Uniqueness

1-(2,2-Difluorocyclopropyl)-4-methylbenzene is unique due to the presence of both a difluorocyclopropyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in synthetic chemistry and materials science .

Biological Activity

1-(2,2-Difluorocyclopropyl)-4-methylbenzene, also known by its CAS number 54672-44-5, is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2,2-Difluorocyclopropyl)-4-methylbenzene features a difluorocyclopropyl group attached to a methyl-substituted benzene ring. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly impact their biological interactions.

Synthesis

The synthesis of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene can be achieved through various methods, including:

- Pd-Catalyzed Reactions : Recent studies have demonstrated the use of palladium-catalyzed reactions to synthesize mono- and di-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines. This method has shown high selectivity and yield for the target compounds .

- Chemical Transformations : The compound can undergo various transformations, allowing for the introduction of different functional groups that may enhance its biological activity .

The biological activity of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, potentially aiding in conditions like Alzheimer's disease .

- Cell Signaling Modulation : The difluorocyclopropyl group may influence the compound's binding affinity to receptors involved in cell signaling pathways.

Case Studies

- Neuroprotective Effects : A study investigating compounds similar to 1-(2,2-Difluorocyclopropyl)-4-methylbenzene showed promising results in neuroprotection through AChE inhibition. Compounds exhibiting IC50 values in the low micromolar range were identified as potential therapeutic agents for neurodegenerative diseases .

- Antimicrobial Activity : Research has indicated that derivatives of difluorocyclopropane structures possess antimicrobial properties. This suggests that 1-(2,2-Difluorocyclopropyl)-4-methylbenzene could be explored for its potential as an antimicrobial agent against various pathogens .

Comparative Analysis

To better understand the biological implications of 1-(2,2-Difluorocyclopropyl)-4-methylbenzene, a comparison with similar compounds can be insightful:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.